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molecular formula C15H22ClN3O5S B8507110 tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate

tert-butyl 4-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate

Cat. No. B8507110
M. Wt: 391.9 g/mol
InChI Key: MJZLXNFMMYSFOG-UHFFFAOYSA-N
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Patent
US06500863B1

Procedure details

Following the general hydrogenation procedure outlined in example 15, 1-[4-(tert-butoxycarbonyl)piperazin-1-yl]sulfonyl-6-chloro-2-hydroxy-3-nitrobenzene (256 mg, 0.61 mmol) was reduced with hydrogen and 10% Pd/C (120 mg) to form the desired product (220 mg, 93%). 1H NMR (MeOD-d4): δ 6.84 (m, 2H), 3.45 (m, 4H), 3.27 (m, 4H), 1.43 (s, 9H).
Name
1-[4-(tert-butoxycarbonyl)piperazin-1-yl]sulfonyl-6-chloro-2-hydroxy-3-nitrobenzene
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mg
Type
catalyst
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([S:14]([C:17]2[C:22]([Cl:23])=[CH:21][CH:20]=[C:19]([N+:24]([O-])=O)[C:18]=2[OH:27])(=[O:16])=[O:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H][H]>[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([S:14]([C:17]2[C:18]([OH:27])=[C:19]([CH:20]=[CH:21][C:22]=2[Cl:23])[NH2:24])(=[O:15])=[O:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
1-[4-(tert-butoxycarbonyl)piperazin-1-yl]sulfonyl-6-chloro-2-hydroxy-3-nitrobenzene
Quantity
256 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C1=C(C(=CC=C1Cl)[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C=1C(=C(N)C=CC1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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